molecular formula C17H27BO3 B2439157 4,4.5.5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1.3.2-dioxaborolane CAS No. 2490666-19-6

4,4.5.5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1.3.2-dioxaborolane

Cat. No. B2439157
M. Wt: 290.21
InChI Key: KWHRZZINNARAAO-UHFFFAOYSA-N
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Description

4,4.5.5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1.3.2-dioxaborolane is a chemical compound with the molecular formula C17H27BO3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 27 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The average mass is 290.206 Da and the monoisotopic mass is 290.205322 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the synthesis of various derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, which showed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
  • It has been utilized in creating a 4-substituted pyrene derivative for sensitive and selective H2O2 detection in living cells (Nie et al., 2020).
  • The compound is instrumental in the precision synthesis of polymers like poly(3-hexylthiophene) from Suzuki-Miyaura coupling polymerization (Yokozawa et al., 2011).

Applications in Material Science

  • It is used in the production of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer et al., 2013).
  • The compound played a role in developing a new building block for synthesizing silicon-based drugs and odorants, demonstrated by synthesizing the retinoid agonist disila-bexarotene (Büttner et al., 2007).

Electrochemical Applications

  • Electrochemical properties and reactions of sulfur-containing organoboron compounds were studied, demonstrating the β-effect of organoborate and its potential in anodic substitution reactions (Tanigawa et al., 2016).

Biomedical Research

  • Synthesis of pinacolylboronate-substituted stilbenes for potential therapeutic applications in neurodegenerative diseases and liquid crystal display technology (Das et al., 2015).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-pentoxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-6-7-8-12-19-15-11-9-10-14(13-15)18-20-16(2,3)17(4,5)21-18/h9-11,13H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHRZZINNARAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(3-(pentyloxy)phenyl)-1,3,2-dioxaborolane

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